N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(4-Hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (NH-C(O)-C(O)-NH) backbone. Its structure features two distinct substituents: a 4-hydroxyphenyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.
Properties
IUPAC Name |
N'-(4-hydroxyphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-10-5-3-9(4-6-10)15-13(18)12(17)14-8-11-2-1-7-19-11/h1-7,16H,8H2,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTGAYAPGPGLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 4-hydroxyaniline with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-hydroxyaniline is reacted with oxalyl chloride to form 4-hydroxyphenyl oxalyl chloride.
Step 2: The intermediate 4-hydroxyphenyl oxalyl chloride is then reacted with thiophen-2-ylmethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The thiophen-2-ylmethyl group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxalamides.
Scientific Research Applications
N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, while the thiophen-2-ylmethyl group can modulate the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are versatile scaffolds with applications ranging from medicinal chemistry to flavor science. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthetic yields, and functional properties.
Antiviral Oxalamides
Compounds with chlorophenyl and heterocyclic substituents (e.g., thiazole, pyrrolidine) show notable antiviral activity against HIV ():
Key Findings :
- The thiazole-pyrrolidine hybrid in Compounds 14–15 improves synthetic yields (39–53%) compared to the acetylpiperidine-thiazole analog (Compound 13, 36%).
- Hydroxyethyl/hydroxymethyl groups enhance polarity, as reflected in HPLC purity (>93%).
Enzyme-Targeting Oxalamides
Compounds with hydroxyphenyl or methoxyphenethyl groups exhibit activity against stearoyl-CoA desaturase (SCD1) and cytochrome P450 4F11 ():
Key Findings :
- 4-Methoxyphenethyl substituents (Compounds 16, 28) improve metabolic stability due to methoxy’s electron-donating effects.
- Dimerization (Compound 16) reduces yield, suggesting steric hindrance from the 4-hydroxybenzoyl group.
Flavoring Oxalamides
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a benchmark umami flavor compound ():
| Compound ID | R1 (N1) | R2 (N2) | Regulatory Status | Key Applications | Source |
|---|---|---|---|---|---|
| S336 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | FEMA 4233; CAS 745047-53-4 | MSG replacement in foods |
Key Findings :
- Methoxy and pyridyl groups in S336 enhance flavor potency and regulatory approval.
- The absence of a thiophene or hydroxyphenyl group in S336 highlights the target compound’s unique aromatic profile.
Structural Analogues with Thiophene/Thiazole Moieties
Key Trends :
- Thiophene vs. Thiazole : Thiophene’s sulfur atom may increase lipophilicity compared to thiazole’s nitrogen, affecting membrane permeability.
- Hydroxyphenyl vs. Chlorophenyl: The phenolic -OH group in the target compound could improve solubility over chlorophenyl’s hydrophobicity.
Biological Activity
N1-(4-hydroxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound with potential biological applications, particularly in medicinal chemistry. Its unique oxalamide structure, featuring a hydroxyphenyl group and a thiophen-2-ylmethyl moiety, suggests promising interactions with various biological targets. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research.
The compound has the molecular formula CHNOS and a molecular weight of 276.31 g/mol. The synthesis typically involves multi-step reactions, starting from 4-hydroxyaniline and thiophen-2-ylmethylamine in the presence of oxalyl chloride. The general reaction scheme is as follows:
- Formation of 4-hydroxyphenyl oxalyl chloride : Reacting 4-hydroxyaniline with oxalyl chloride.
- Formation of this compound : The intermediate is reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final product.
Anticancer Properties
Research indicates that compounds with oxalamide structures often exhibit anticancer properties. This compound may inhibit cancer cell proliferation through several mechanisms:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in malignant cells, potentially leading to reduced tumor growth.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism : It may interact with microbial enzymes or cell membranes, disrupting vital processes necessary for microbial survival.
- Efficacy : Preliminary studies indicate that it exhibits activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.
Research Findings and Case Studies
Several studies have highlighted the potential of this compound in biological applications:
The mechanism by which this compound exerts its biological effects likely involves:
- Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Pathway Modulation : Influencing signal transduction pathways related to inflammation or cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
